molecular formula C10H16N2O2 B13607493 3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one

3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one

Cat. No.: B13607493
M. Wt: 196.25 g/mol
InChI Key: YVCPOPVKVUZANW-UHFFFAOYSA-N
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Description

3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one is a chemical compound with a pyridine ring substituted with an amino group and an ethoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one typically involves the reaction of 3-aminopyridine with 3-ethoxypropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The ethoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the ethoxypropyl group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyridine: Lacks the ethoxypropyl group, making it less hydrophobic.

    3-Ethoxypropylpyridine: Lacks the amino group, reducing its ability to form hydrogen bonds.

    2-Amino-3-ethoxypropylpyridine: Similar structure but with the amino group in a different position.

Uniqueness

3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one is unique due to the presence of both the amino group and the ethoxypropyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

3-amino-1-(3-ethoxypropyl)pyridin-2-one

InChI

InChI=1S/C10H16N2O2/c1-2-14-8-4-7-12-6-3-5-9(11)10(12)13/h3,5-6H,2,4,7-8,11H2,1H3

InChI Key

YVCPOPVKVUZANW-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C=CC=C(C1=O)N

Origin of Product

United States

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